4-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride
Overview
Description
4-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride, commonly known as MP-10, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as dopamine D2-like receptor agonists and has been found to have potential applications in the treatment of several neurological and psychiatric disorders.
Scientific Research Applications
MP-10 has been extensively studied for its potential applications in the treatment of several neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. It has been found to be a potent agonist of dopamine D2-like receptors, which are involved in the regulation of several physiological processes such as motor function, reward, and cognition.
Mechanism of Action
MP-10 acts as a selective agonist of dopamine D2-like receptors, which are G protein-coupled receptors that are widely distributed in the central nervous system. Activation of these receptors by MP-10 leads to the inhibition of adenylate cyclase activity, resulting in a decrease in the intracellular levels of cyclic AMP. This, in turn, leads to the modulation of several downstream signaling pathways that are involved in the regulation of motor function, reward, and cognition.
Biochemical and Physiological Effects:
MP-10 has been found to have several biochemical and physiological effects, including the modulation of dopamine release, the regulation of motor function, the modulation of reward-related behaviors, and the improvement of cognitive function. It has also been found to have neuroprotective effects in several animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MP-10 in lab experiments is its high selectivity and potency for dopamine D2-like receptors. This makes it an ideal tool for studying the role of these receptors in several physiological processes. However, one of the major limitations of using MP-10 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on MP-10. One of the major areas of research is the development of more efficient synthesis methods that can improve the overall yield and purity of the compound. Another area of research is the development of more selective and potent dopamine D2-like receptor agonists that can be used to study the role of these receptors in greater detail. Finally, there is a need for more research on the potential therapeutic applications of MP-10 in several neurological and psychiatric disorders.
properties
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c1-17-8-10-18(11-9-17)7-2-12-19-15-5-3-14(13-16)4-6-15;/h3-6H,2,7-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBUZOXUYGCTEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)C#N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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